molecular formula C11H14KNO2 B2614516 Potassium 4-methyl-2-(pyridin-4-yl)pentanoate CAS No. 1989671-85-3

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate

Cat. No.: B2614516
CAS No.: 1989671-85-3
M. Wt: 231.336
InChI Key: UFQDAVQCXIXURC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate is a chemical compound with the molecular formula C11H14KNO2 and a molecular weight of 231.34 g/mol . It is a potassium salt derivative of 4-methyl-2-(pyridin-4-yl)pentanoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-methyl-2-(pyridin-4-yl)pentanoate typically involves the neutralization of 4-methyl-2-(pyridin-4-yl)pentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar route but involves larger reactors and more controlled conditions to ensure high purity and yield. The process includes steps such as filtration, drying, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Potassium 4-methyl-2-(pyridin-4-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, modulating biochemical pathways and cellular processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-methyl-2-(pyridin-3-yl)pentanoate
  • Potassium 4-methyl-2-(pyridin-2-yl)pentanoate
  • Potassium 4-methyl-2-(pyridin-5-yl)pentanoate

Uniqueness

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable for specific research and industrial applications .

Properties

IUPAC Name

potassium;4-methyl-2-pyridin-4-ylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.K/c1-8(2)7-10(11(13)14)9-3-5-12-6-4-9;/h3-6,8,10H,7H2,1-2H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQDAVQCXIXURC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=NC=C1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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